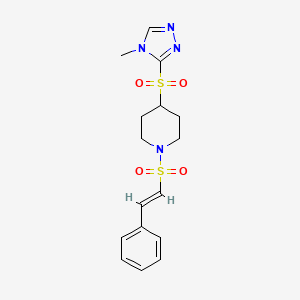
(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C16H20N4O4S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a novel synthetic molecule that incorporates a piperidine core with triazole and styrylsulfonyl groups. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical formula for this compound is C16H18N4O2S3. Its structure features a piperidine ring substituted with both a triazole and a styrylsulfonyl group, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the triazole moiety is critical for this activity.
Anticancer Activity
Compounds containing styrylsulfonyl groups have been studied for their anticancer properties. For example, related compounds have shown efficacy as mitotic inhibitors in cancer cells . The incorporation of the triazole group may enhance these effects by improving solubility and bioavailability.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies on similar structures have shown strong inhibitory effects against urease and acetylcholinesterase . The triazole and sulfonyl functionalities may contribute to binding affinity and selectivity towards these enzymes.
1. Antimicrobial Efficacy
A study synthesized several derivatives of triazoles and evaluated their antibacterial activity. Compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . The results suggest that modifications in the triazole structure can significantly affect biological activity.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 6.28 |
2. Anticancer Properties
In another study focusing on styrylsulfonyl derivatives, lead compounds showed significant cytotoxicity against cancer cell lines with low toxicity to normal cells . These compounds were effective at inhibiting cell division and inducing apoptosis in cancer cells.
| Compound | Cell Line | Effectiveness |
|---|---|---|
| 9a | A549 (lung cancer) | High |
| 18 | H1299 (lung cancer) | Moderate |
Mechanistic Insights
Molecular docking studies provide insights into how these compounds interact at the molecular level. For example, docking scores for similar triazole derivatives indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action . The introduction of pharmacophoric groups enhances these interactions, leading to improved biological outcomes.
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-19-13-17-18-16(19)26(23,24)15-7-10-20(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIPSLSZVWWZNX-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














